molecular formula C11H11BrN2O B597229 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL CAS No. 1253791-77-3

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL

Cat. No.: B597229
CAS No.: 1253791-77-3
M. Wt: 267.126
InChI Key: JCCFHYUITRDGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is a heterocyclic organic compound that features a quinoxaline core with bromomethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL typically involves multi-step reactions starting from readily available precursors. One common route includes the bromination of a quinoxaline derivative followed by methylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methyl iodide or dimethyl sulfate for methylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxalines, depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL exerts its effects is primarily through its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The quinoxaline core can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is unique due to the combination of its bromomethyl and dimethyl substituents, which confer specific reactivity and steric properties

Properties

IUPAC Name

3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCFHYUITRDGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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